2-Chloro-4-isothiocyanatopyrimidine
Description
2-Chloro-4-isothiocyanatopyrimidine is a halogenated pyrimidine derivative featuring a chloro substituent at the 2-position and an isothiocyanate (-NCS) group at the 4-position. The isothiocyanate group confers high electrophilicity, making the compound reactive toward nucleophiles such as amines and thiols. This reactivity is exploited in organic synthesis, particularly in the preparation of thiourea-linked pharmaceuticals, agrochemicals, and polymers.
Properties
Molecular Formula |
C5H2ClN3S |
|---|---|
Molecular Weight |
171.61 g/mol |
IUPAC Name |
2-chloro-4-isothiocyanatopyrimidine |
InChI |
InChI=1S/C5H2ClN3S/c6-5-7-2-1-4(9-5)8-3-10/h1-2H |
InChI Key |
SHTBRRQLVJKHPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N=C=S)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isothiocyanatopyrimidine typically involves the reaction of 2-chloropyrimidine with thiophosgene or its derivatives. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group. The reaction conditions often include moderate heating and the use of an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isothiocyanatopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of aminopyrimidine derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles like alcohols and amines to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions involving this compound.
Solvents: Dichloromethane, acetonitrile, and ethanol are frequently used solvents.
Catalysts: Bases such as triethylamine and pyridine are often employed to facilitate reactions.
Major Products
Aminopyrimidine Derivatives: Formed through substitution reactions with amines.
Thiourea Derivatives: Formed through addition reactions with nucleophiles.
Scientific Research Applications
2-Chloro-4-isothiocyanatopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential anticancer properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isothiocyanatopyrimidine involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound has been shown to bind to DNA through intercalation and groove binding, affecting the replication and transcription processes .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Analysis
2-Chloro-4-isothiocyanatopyrimidine
- Substituents : Chloro (C2), isothiocyanate (C4).
- Reactivity : The -NCS group participates in nucleophilic addition, enabling conjugation with biomolecules (e.g., peptides) or polymers.
5-Bromo-2-chloropyrimidin-4-amine ()
- Substituents : Bromo (C5), chloro (C2), amine (C4).
- Reactivity: The amine group (-NH₂) at C4 facilitates hydrogen bonding and serves as a site for further functionalization (e.g., acylation).
6-Chloro-4-hydroxypyrimidine ()
Physical Properties and Crystallography
Key Research Findings and Trends
Electronic Effects: Chloro at C2 (in this compound) vs. C6 (in 6-Chloro-4-hydroxypyrimidine) alters electron distribution. The C2 chloro likely deactivates the ring toward electrophilic substitution compared to C6.
Hydrogen Bonding :
- 5-Bromo-2-chloropyrimidin-4-amine forms robust 2D networks via N–H∙∙∙N bonds, enhancing crystallinity. In contrast, the -NCS group in this compound may favor S∙∙∙H interactions but with weaker directional bonding.
Synthetic Utility :
- This compound’s -NCS group is superior for click chemistry compared to -NH₂ or -OH, enabling rapid bioconjugation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
